molecular formula C6H7NO2 B077383 Pyridin-1-ium formate CAS No. 15066-28-1

Pyridin-1-ium formate

Cat. No. B077383
CAS RN: 15066-28-1
M. Wt: 125.13 g/mol
InChI Key: FDTUVFSBEYKVAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Pyridin-1-ium formate and its derivatives involves the interaction of pyridine or its derivatives with formate ions under specific conditions. For example, cis-2,5-Bis(2-fluoro-5-methoxyphenethyl)pyrrolidinium formate represents a pyrrolidinium formate salt synthesized under controlled conditions, demonstrating the versatility of formate in creating semi-organic salts with pyridinium cores (Ponugoti et al., 2011).

Molecular Structure Analysis

The molecular structure of Pyridin-1-ium formate derivatives has been elucidated through various analytical techniques, including single-crystal X-ray diffraction. These studies reveal that pyridinium salts exhibit diverse structural motifs, including the presence of independent pyrrolidinium formate salt molecules in certain compounds. The central pyrrolidinium ring is typically non-planar, with substituents occupying equatorial positions, contributing to the compound's unique properties (Ponugoti et al., 2011).

Chemical Reactions and Properties

Pyridin-1-ium formate participates in various chemical reactions, highlighting its reactivity and potential as a synthetic intermediate. The compound's interaction with different reagents and conditions can lead to a range of outcomes, including the formation of complex coordination polymers with luminescence properties as demonstrated by certain pyridinium-based ligands (Bachmann et al., 2013).

Physical Properties Analysis

The physical properties of Pyridin-1-ium formate, including its crystal structure and optical characteristics, have been a subject of interest. For instance, the growth and structural analysis of Pyridine-1-ium-2-carboxylatehydrogenbromide, a related compound, revealed a triclinic crystal system with specific optical properties, indicating the potential for non-linear optical applications (Gowri et al., 2015).

Chemical Properties Analysis

The chemical properties of Pyridin-1-ium formate, including its reactivity and interaction with various chemical agents, underscore its importance in synthesis and material science. The compound's ability to form stable complexes and participate in redox reactions is particularly notable, as seen in the synthesis and characterization of complexes with redox-active ligands (Yambulatov et al., 2020).

Scientific Research Applications

  • Photocatalytic Degradation of Pyridine in Water : Pyridine, a component of many pesticides, is more rapidly eliminated in water through photocatalysis over TiO2. The study found hydroxylation of Pyridine occurs at position 2, leading to the formation of acetate and formate, among other intermediates. This process is significant for environmental remediation and water treatment technologies (Maillard-Dupuy et al., 1994).

  • Metabolism of Pyridine-3,4-diol by Agrobacterium sp. : This research revealed that Pyridine-3,4-diol is converted into pyruvate, formate, and NH(3), showing the metabolic pathways of pyridine compounds. This has implications in bioremediation and understanding microbial degradation of pyridine compounds (Watson et al., 1974).

  • Dissolution of Kraft Lignin Using Protic Ionic Liquids : Pyridinium formate showed high efficiency in dissolving and regenerating kraft lignin, a significant step in biomass processing and lignin valorization. Its stability and recyclability make it a promising solvent for lignocellulosic biomass pretreatment (Rashid et al., 2016).

  • Functionalization of CO2 with Amines and Hydrosilanes : A study on the zwitterionic complex [Cp*IrCl{(MeIm)2CHCOO}] demonstrated efficient catalysis for the selective hydrosilylation of CO2 to silylformate. This highlights the role of Pyridin-1-ium formate in CO2 conversion and utilization, essential for carbon capture and utilization strategies (Ojeda‐Amador et al., 2019).

Safety And Hazards

Pyridin-1-ium formate should be handled with care. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Pyridinium salts, including Pyridin-1-ium formate, have been a hot topic over the last few years due to their wide range of applications . They have been used in various organic transformations and have potential for further exploration in the field of organic synthesis .

properties

IUPAC Name

pyridin-1-ium;formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N.CH2O2/c1-2-4-6-5-3-1;2-1-3/h1-5H;1H,(H,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTUVFSBEYKVAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[NH+]C=C1.C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619788
Record name Pyridin-1-ium formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-1-ium formate

CAS RN

15066-28-1
Record name Pyridin-1-ium formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SJ Perlmutter - 2020 - ideals.illinois.edu
Multidrug resistant Gram-negative bacterial infections are on the rise, and with no FDA approvals for new classes of broad-spectrum antibiotics in over 50 years, these infections …
Number of citations: 0 www.ideals.illinois.edu
MS Lall, A Bassyouni, J Bradow, M Brown… - Journal of Medicinal …, 2020 - ACS Publications
An experimental approach is described for late-stage lead diversification of frontrunner drug candidates using nanomole-scale amounts of lead compounds for structure–activity …
Number of citations: 18 pubs.acs.org
S Clark - 2017 - search.proquest.com
The ability to label biomolecules with fluorophores has greatly aided in the understanding of many of life's diverse processes. Technologies that allow for the rapid, specific, and …
Number of citations: 0 search.proquest.com

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